N-cyclohexyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.
Introduction of the Cyclohexyl and Methylamine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE: Lacks the trifluoromethyl group.
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-METHYLAMINE: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a unique and potent compound in its class.
Properties
Molecular Formula |
C18H24F3N5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1-ethyl-3-methylpyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H24F3N5/c1-4-26-11-14(12(2)24-26)15-10-16(18(19,20)21)23-17(22-15)25(3)13-8-6-5-7-9-13/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
HWTFWEUTVCPRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N(C)C3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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